1-Fluoro-2-hept-6-enoxybenzene

Beschreibung

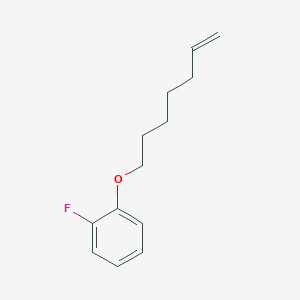

1-Fluoro-2-hept-6-enoxybenzene is a fluorinated aromatic ether characterized by a benzene ring substituted with a fluorine atom at position 1 and a hept-6-enoxy group (CH₂=CH(CH₂)₄O-) at position 2. The hept-6-enoxy moiety introduces an unsaturated hydrocarbon chain, which confers unique reactivity and physicochemical properties, such as increased susceptibility to oxidation or polymerization due to the terminal alkene .

Eigenschaften

IUPAC Name |

1-fluoro-2-hept-6-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h2,6-7,9-10H,1,3-5,8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBJALWEIVAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCOC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzene ring significantly influences electronic and steric properties. For example:

- 1-Fluoro-4-(1-phenyl-2-(p-tolyl)but-1-en-1-yl)benzene (): Features a fluoro group at position 1 and a bulky alkenyl-boronate substituent at position 4. The electron-withdrawing fluorine atom deactivates the ring, directing electrophilic reactions to meta/para positions, while the alkenyl group enhances reactivity in cross-coupling reactions .

- 1,2-Dimethoxy-3-ethoxy-6-fluorobenzene (): Demonstrates how substituent positioning (methoxy, ethoxy, fluoro) alters solubility and boiling points. The ortho-fluoro and alkoxy groups create steric hindrance, reducing reactivity compared to para-substituted analogs .

Table 1: Substituent Effects on Reactivity

Alkoxy Chain Length and Unsaturation

The hept-6-enoxy group distinguishes this compound from shorter or saturated chains:

- Etofenprox (): Contains a phenoxybenzene core with a branched ethoxypropoxy chain. The shorter chain increases volatility but reduces lipophilicity compared to hept-6-enoxy .

- Ethyl 5-bromo-2-fluorobenzoate (): An ester with a bromo-fluoro substitution pattern. The ester group offers hydrolytic stability, whereas the hept-6-enoxy ether may undergo acid-catalyzed cleavage .

Table 2: Chain Properties and Applications

Fluorine vs. Other Halogens

Fluorine’s electronegativity and small atomic radius impart unique traits:

- 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (): Bromine and nitro groups are stronger electron-withdrawing groups (EWGs) than fluorine, making this compound more reactive in nucleophilic substitutions. However, fluorine’s stability against oxidation is advantageous in long-term applications .

- Flusilazole (): Contains bis(4-fluorophenyl) groups, leveraging fluorine’s metabolic stability to enhance pesticide longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.